Product packaging for 3-[(Dimethylsulfamoyl)amino]azepan-2-one(Cat. No.:CAS No. 1252108-98-7)

3-[(Dimethylsulfamoyl)amino]azepan-2-one

Cat. No.: B2714000
CAS No.: 1252108-98-7
M. Wt: 235.3
InChI Key: BVPKQYXGAPXZRF-UHFFFAOYSA-N
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Description

Significance of Nitrogen and Sulfur Heterocycles in Contemporary Chemical Synthesis

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to organic chemistry and biochemistry. ijarst.innih.gov Among these, nitrogen and sulfur-containing heterocycles are of particular importance due to their prevalence in natural products, pharmaceuticals, agrochemicals, and advanced materials. ijarst.inopenmedicinalchemistryjournal.com These heteroatoms impart unique electronic properties and reactivity profiles to the cyclic systems, influencing their physicochemical characteristics and biological activities. ijarst.innih.gov

The presence of nitrogen and sulfur can lead to surprisingly stable heterocyclic structures with unusual properties. nih.govopenmedicinalchemistryjournal.com These compounds are integral to biochemical processes; for instance, the essential constituents of DNA and RNA are based on aromatic nitrogen heterocycles. nih.gov Consequently, the development of novel synthetic strategies for accessing N- and S-containing heterocycles is a vibrant and continuously evolving area of chemical research, with applications ranging from drug discovery to materials science. ijarst.innih.govacs.org

Azepan-2-one (B1668282) Scaffold: Structural Versatility and Chemical Relevance

The core of the target molecule is the azepan-2-one ring system. This seven-membered cyclic amide, or lactam, is a derivative of ε-caprolactam. matrix-fine-chemicals.com Lactam scaffolds, from the four-membered β-lactam ring central to penicillin antibiotics to larger ring systems, are privileged structures in medicinal chemistry. researchgate.net

The azepane (seven-membered azacycle) framework provides a flexible yet defined three-dimensional structure. Systematic exploration of the chemical space has shown that even simple, unexplored scaffolds like bicyclic azepanes can yield potent neuropharmacological agents, highlighting the potential for discovering novel bioactive compounds within this structural class. nih.gov The synthesis of azepanes is often approached via methods like the Beckmann rearrangement of cyclohexanone (B45756) oximes. nih.gov

The immediate precursor to the title compound is 3-aminoazepan-2-one (B99726). This molecule serves as a versatile building block, providing a nucleophilic amino group on the stable lactam scaffold, ready for further functionalization. chembk.comnih.govchemicalbook.com

Physicochemical Properties of 3-Aminoazepan-2-one
PropertyValueSource
Molecular FormulaC6H12N2O nih.gov
Molecular Weight128.17 g/mol nih.gov
AppearanceWhite to Orange to Green Solid chembk.com
Melting Point77°C chembk.com
Boiling Point168-172°C chembk.com
IUPAC Name3-aminoazepan-2-one nih.gov

Sulfonamide Functional Group: Synthetic Utility and Participation in Chemical Transformations

The sulfonamide functional group, characterized by the structure R−S(=O)₂−NR₂, is a cornerstone of medicinal and organic chemistry. wikipedia.orgucla.edu It consists of a sulfonyl group directly attached to an amine. wikipedia.org This functional group is generally unreactive, which contributes to its utility as a stable linker in complex molecules. wikipedia.org Due to the rigid nature of the S-N bond, sulfonamides are typically crystalline solids. wikipedia.org

The classic and most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgchemeurope.com A base, such as pyridine, is often added to neutralize the hydrochloric acid generated during the reaction. wikipedia.org This straightforward and reliable transformation makes the sulfonamide group readily accessible for incorporation into diverse molecular structures. Many important pharmaceutical agents contain the sulfonamide group, a testament to its favorable chemical and biological properties. wikipedia.orgnih.govwikipedia.org

Contextual Integration of 3-[(Dimethylsulfamoyl)amino]azepan-2-one within Complex Organic Architectures

The compound this compound is formed by the chemical union of the 3-aminoazepan-2-one scaffold and a dimethylsulfamoyl group via a sulfonamide linkage. While specific research detailing the synthesis and application of this exact molecule is not prominent in the literature, its assembly and potential role can be inferred from established chemical principles.

The synthesis would logically proceed through the reaction of 3-aminoazepan-2-one with dimethylsulfamoyl chloride in the presence of a suitable base. This represents a standard sulfonamide formation, linking the stable, conformationally versatile azepan-2-one ring to the polar, hydrogen-bond accepting dimethylsulfonamide moiety.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N3O3S B2714000 3-[(Dimethylsulfamoyl)amino]azepan-2-one CAS No. 1252108-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylsulfamoylamino)-2-oxoazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c1-11(2)15(13,14)10-7-5-3-4-6-9-8(7)12/h7,10H,3-6H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPKQYXGAPXZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Approaches to the Synthesis of 3 Dimethylsulfamoyl Amino Azepan 2 One

Retrosynthetic Analysis of the 3-Aminoazepan-2-one (B99726) Core and Sulfamoyl Moiety

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, providing a blueprint for its synthesis. amazonaws.comnumberanalytics.com For 3-[(Dimethylsulfamoyl)amino]azepan-2-one, the analysis focuses on two primary disconnections: the C-N bond of the sulfamide (B24259) and the bonds within the lactam ring.

A primary disconnection breaks the N-S bond of the sulfamide moiety. This is a logical first step as sulfamides are typically synthesized by reacting an amine with a sulfamoyl chloride or a related sulfamoylating agent. acs.orgacs.org This leads to two key synthons: the 3-aminoazepan-2-one core and a dimethylsulfamoyl donor.

Further deconstruction targets the 3-aminoazepan-2-one intermediate. This involves breaking down the lactam ring and strategizing the introduction of the C-3 amino group.

The azepan-2-one (B1668282) (or ε-caprolactam) ring is a seven-membered lactam. Common retrosynthetic disconnections for such rings typically involve severing the amide bond, which is a robust and frequently targeted linkage.

Amide Bond Disconnection: This is the most straightforward approach, breaking the C(O)-N bond to reveal a linear 6-aminocaproic acid derivative. The synthesis would then proceed via an intramolecular cyclization of this linear precursor. researchgate.net

C-C Bond Disconnection: Alternative strategies might involve breaking a C-C bond within the ring, for instance, via a retro-Dieckmann or retro-Thorpe-Ziegler reaction, although this is less common for simple lactams and more applicable to more complex, substituted systems.

Ring Expansion: Another approach considers the formation of the seven-membered ring from a smaller, six-membered ring precursor, such as a substituted cyclohexanone (B45756), through a Beckmann rearrangement of the corresponding oxime. This is a cornerstone of industrial caprolactam production. nih.govresearchgate.net

The introduction of the substituted amino group at the C-3 position (the α-carbon to the carbonyl) is a critical step.

C-3 Amination: Retrosynthetically, disconnecting the C-N bond at the 3-position suggests several forward synthetic strategies. One common method is the α-amination of a caprolactam enolate or its equivalent. Alternatively, one could start with an α-halocaproloctam and perform a nucleophilic substitution with an amine or an amine equivalent. Another pathway involves the reduction of an α-azido or α-nitro derivative, which can be introduced via electrophilic azidation or nitration.

Sulfamoylation: The final functionalization step is the formation of the N,N-dimethylsulfamide. This is typically achieved by reacting the 3-aminoazepan-2-one intermediate with N,N-dimethylsulfamoyl chloride in the presence of a suitable base. researchgate.net Modern methods also utilize alternative sulfamoylating agents, such as bench-stable solids like hexafluoroisopropyl sulfamate (B1201201) or Burgess-type reagents, which can offer improved selectivity and milder reaction conditions. organic-chemistry.orggalchimia.com The choice of reagent can be critical, especially in late-stage functionalization, to avoid side reactions. acs.orgacs.org

Classical and Contemporary Synthetic Methodologies

Based on the retrosynthetic analysis, several synthetic pathways can be devised. These can be categorized as linear, where steps are performed sequentially, or convergent, where different fragments of the molecule are synthesized separately before being combined. rsc.orgresearchgate.net

A linear synthesis would build the molecule step-by-step from a simple starting material. A plausible route could begin with ε-caprolactam or cyclohexanone.

Route Starting from ε-Caprolactam:

α-Halogenation: The synthesis could initiate with the bromination or chlorination of ε-caprolactam at the α-position (C-3) to yield 3-haloazepan-2-one.

Amination: The resulting α-halo lactam can then undergo nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent to introduce the amino group at C-3, yielding 3-aminoazepan-2-one.

Sulfamoylation: The final step involves the reaction of 3-aminoazepan-2-one with N,N-dimethylsulfamoyl chloride, typically in an aprotic solvent with a non-nucleophilic base like triethylamine (B128534) or pyridine, to afford the target compound.

The table below outlines a potential linear synthetic sequence.

StepReactionKey ReagentsPrecursorProduct
1α-BrominationNBS, Radical Initiatorε-Caprolactam3-Bromoazepan-2-one
2Azide SubstitutionNaN₃3-Bromoazepan-2-one3-Azidoazepan-2-one
3ReductionH₂, Pd/C or PPh₃, H₂O3-Azidoazepan-2-one3-Aminoazepan-2-one
4Sulfamoylation(CH₃)₂NSO₂Cl, Et₃N3-Aminoazepan-2-oneThis compound

NBS: N-Bromosuccinimide, NaN₃: Sodium Azide, Pd/C: Palladium on Carbon, PPh₃: Triphenylphosphine, (CH₃)₂NSO₂Cl: N,N-Dimethylsulfamoyl chloride, Et₃N: Triethylamine.

Convergent syntheses offer advantages in efficiency and yield by preparing key fragments independently before their final assembly. rsc.orgnih.gov

Route A: Late-Stage Sulfamoylation In this approach, the 3-aminoazepan-2-one core is synthesized separately. This could be achieved via various methods, including enzymatic resolutions or asymmetric synthesis to obtain an enantiomerically pure intermediate if required. This fragment is then coupled with a pre-formed dimethylsulfamoylating agent in the final step, mirroring the last step of the linear synthesis but allowing for the independent optimization of the core's synthesis.

Route B: Cyclization of a Pre-functionalized Precursor A more convergent strategy involves preparing a linear amino acid precursor that already contains the dimethylsulfamoyl group.

Synthesis of the Amino Acid: Starting with a suitable 6-carbon chain precursor, such as 2-aminoadipic acid, the amino group can be functionalized with the dimethylsulfamoyl moiety.

Intramolecular Cyclization: The resulting N-sulfamoylated 6-aminocaproic acid derivative is then activated (e.g., as an ester or acid chloride) and subjected to intramolecular cyclization under high dilution conditions to form the seven-membered lactam ring directly.

The table below compares the key features of linear and convergent approaches.

Synthetic StrategyAdvantagesDisadvantages
Linear Conceptually straightforward; easy to track progress.Overall yield can be low due to the cumulative loss at each step.
Convergent Higher overall yield; allows for independent synthesis and purification of key intermediates; flexibility in late-stage modifications. researchgate.netMay require more complex starting materials for the individual fragments.

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. digitellinc.comresearchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic methods are often superior in this regard.

Use of Catalysis: Employing catalytic reagents (including biocatalysts like enzymes) instead of stoichiometric ones reduces waste. rsc.org For instance, the amination step could potentially be achieved using enzyme-catalyzed C-H amidation, a cutting-edge technique for forming C-N bonds with high selectivity. nih.gov

Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with greener alternatives. For example, exploring solvent-free reaction conditions or using aqueous media can significantly improve the environmental profile of the synthesis. researchgate.netrsc.org

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or performing reactions at ambient temperature, contributes to a greener process. nih.gov

Waste Reduction: Convergent syntheses often lead to less waste as they allow for the purification of intermediates before the final coupling, potentially leading to a cleaner final reaction and simplifying product isolation. nih.gov The development of one-pot or continuous flow processes can also minimize waste and improve efficiency and safety. digitellinc.commit.edu

Stereoselective Synthesis of Enantiopure this compound

The creation of enantiomerically pure this compound is paramount. The biological activity of chiral molecules is often confined to a single enantiomer, making stereoselective synthesis a cornerstone of modern pharmaceutical chemistry. Various methodologies are employed to introduce the chiral amine at the C-3 position of the azepan-2-one (ε-caprolactam) ring with high fidelity.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.orgsigmaaldrich.com For the synthesis of chiral 3-aminoazepan-2-one derivatives, an auxiliary can be attached to a precursor molecule to facilitate a diastereoselective transformation.

One common strategy involves the use of Evans-type oxazolidinone auxiliaries. sigmaaldrich.com In a hypothetical application to this synthesis, an oxazolidinone could be acylated with a precursor to the azepane ring. The resulting N-acyl oxazolidinone would then direct the diastereoselective introduction of an amino group (or a precursor like an azide) at the C-3 position. The steric hindrance provided by the auxiliary's substituent (e.g., benzyl (B1604629) or isopropyl) blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face. Subsequent hydrolysis and cyclization would yield the enantiopure 3-aminoazepan-2-one after removal of the auxiliary.

Another approach could utilize Schöllkopf auxiliaries, which are bis-lactim ethers derived from chiral amino acids like valine. biosynth.com These are particularly effective for the asymmetric synthesis of α-amino acids and could be adapted for this purpose. biosynth.com

Table 1: Comparison of Common Chiral Auxiliaries

Auxiliary Type Key Feature Typical Diastereomeric Excess (d.e.) Cleavage Condition
Evans Oxazolidinones Steric hindrance directs alkylation/amination >95% Acidic or basic hydrolysis
Oppolzer's Camphorsultam Rigid bicyclic structure provides high facial bias >98% LiAlH₄ reduction or hydrolysis
Schöllkopf Bis-lactim Ethers Planar enolate directs electrophile attack >95% Mild acidic hydrolysis

Asymmetric Catalysis in C-3 Amination and Lactam Formation

Asymmetric catalysis offers a more atom-economical approach than stoichiometric auxiliaries, using a small amount of a chiral catalyst to generate large quantities of an enantiopure product. For the synthesis of 3-aminoazepan-2-one derivatives, key strategies include the catalytic asymmetric amination of α,β-unsaturated lactams or the diastereoselective functionalization of a prochiral precursor.

A notable example in the synthesis of a related complex molecule, telcagepant, involves a highly diastereoselective rhodium-catalyzed Hayashi-Miyaura reaction. nih.gov This method adds an arylboronic acid to a nitroalkene precursor. This strategy could be adapted where a chiral catalyst, such as one based on a rhodium or palladium complex with a chiral ligand (e.g., BINAP, JosiPhos), directs the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated azepenone (a dehydro-caprolactam). nih.gov This aza-Michael addition would establish the C-3 stereocenter with high enantioselectivity. nih.gov

Another catalytic approach is the asymmetric amination of a C-H bond adjacent to the lactam carbonyl. While challenging, advances in biocatalysis and transition-metal catalysis have made such transformations feasible. scispace.com A chiral catalyst could selectively functionalize one of the prochiral C-H bonds at the C-3 position of the azepan-2-one ring. scispace.com

Enzymatic Cascade Reactions for Azepane Derivatives

Biocatalysis provides a powerful and environmentally friendly alternative for generating chiral amines. Enzymes operate with high chemo-, regio-, and stereoselectivity under mild conditions. A multi-enzyme cascade reaction has been successfully developed for the synthesis of protected L-3-aminoazepane. nih.govresearchgate.netmanchester.ac.uk

This one-pot process utilizes two key enzymes: a galactose oxidase (GOase) and an imine reductase (IRED). nih.govmanchester.ac.uk The synthesis starts with N-Cbz-protected L-lysinol, an accessible amino alcohol derived from the natural amino acid L-lysine. manchester.ac.uk

Oxidation: The GOase variant oxidizes the primary alcohol of L-lysinol to an aldehyde. manchester.ac.uk

Cyclization: The resulting amino aldehyde spontaneously undergoes intramolecular cyclization to form a cyclic imine. manchester.ac.uk

Reduction: An IRED, in the presence of a cofactor like NADH, asymmetrically reduces the cyclic imine to the final L-3-N-Cbz-aminoazepane. manchester.ac.uk

This streamlined cascade prevents the isolation of unstable intermediates, which minimizes the risk of racemization, and leads to products with high enantiopurity. nih.govmanchester.ac.uk Researchers achieved an isolated yield of up to 54% for the desired protected aminoazepane. researchgate.net

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not employed, the result is a racemic mixture (an equal mixture of both enantiomers). Resolution is the process of separating these enantiomers. Kinetic resolution is a common technique where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the unreacted, slower-reacting enantiomer in an enriched state. wikipedia.org

Enzymatic kinetic resolution is a widely used method. mdpi.com For a racemic mixture of 3-aminoazepan-2-one, a lipase (B570770) enzyme could be used to selectively acylate one of the enantiomers in the presence of an acyl donor (e.g., vinyl acetate). For instance, a lipase like Candida antarctica lipase B (CALB) might acylate the (R)-3-aminoazepan-2-one much faster than the (S)-enantiomer. This would result in a mixture of (R)-3-(acetylamino)azepan-2-one and the unreacted (S)-3-aminoazepan-2-one, which can then be separated by standard techniques like chromatography or crystallization. The efficiency of a kinetic resolution is described by the enantiomeric ratio (E-value); a high E-value is indicative of a highly selective process. mdpi.com

Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is continuously racemized back to the racemic mixture. nih.gov This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product, overcoming the 50% maximum yield limitation of standard kinetic resolution.

Table 2: Overview of Resolution Strategies

Technique Principle Maximum Theoretical Yield Key Requirement
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation. 50% per cycle Suitable resolving agent and crystalline salts
Kinetic Resolution (KR) One enantiomer reacts faster with a chiral catalyst/reagent, leaving the other enriched. wikipedia.org 50% of one enantiomer Chiral catalyst/reagent with high selectivity (High E-value)

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in-situ racemization of the slow-reacting enantiomer. nih.gov | 100% of one product enantiomer | A racemization catalyst that is compatible with the resolution catalyst |

Optimization of Reaction Conditions and Yield for Industrial Scalability

Translating a laboratory synthesis to an industrial scale requires extensive optimization to maximize yield, ensure product quality, minimize costs, and guarantee safety and environmental sustainability. For the production of this compound, several parameters in the chosen synthetic route would need to be fine-tuned.

Key Optimization Parameters:

Solvent Selection: Moving from laboratory solvents (e.g., THF, dichloromethane) to more environmentally friendly and cost-effective industrial solvents (e.g., toluene, 2-MeTHF, heptane) is crucial. The solvent must provide good solubility for reactants while allowing for easy product isolation and purification.

Temperature and Pressure Control: Each reaction step must be evaluated to find the optimal temperature that maximizes reaction rate while minimizing side-product formation. For reactions involving gases or volatile substances, pressure control is also critical.

Catalyst Loading: In catalytic processes, minimizing the amount of expensive transition-metal catalysts or enzymes without sacrificing efficiency is a primary goal. This reduces cost and simplifies the removal of residual catalyst from the final product.

Reagent Stoichiometry and Addition Rate: Adjusting the ratio of reactants can improve yield and reduce waste. Controlling the addition rate of a reagent can help manage reaction exotherms and improve selectivity, which is critical for safety on a large scale.

Workup and Purification: Industrial processes favor crystallization over chromatography for purification due to lower cost and solvent consumption. mdpi.com The workup procedure (e.g., extractions, washes) must be optimized to efficiently remove impurities and facilitate the isolation of the product in a highly pure, crystalline form.

For example, in a scaled-up synthesis, a reaction might be switched from being run at -78°C in the lab using dry ice/acetone to a more manageable -20°C using a standard industrial chiller. mdpi.com Similarly, purification might be redesigned from silica (B1680970) gel chromatography to a sequence of distillations, extractions, and a final crystallization step to yield the product with the required purity for pharmaceutical use.

Table 3: Compound Names Mentioned

Compound Name
This compound
Azepan-2-one (ε-caprolactam)
3-Aminoazepan-2-one
L-3-N-Cbz-aminoazepane
N-Cbz-protected L-lysinol
L-lysine
Telcagepant
(R)-3-aminoazepan-2-one
(S)-3-aminoazepan-2-one
(R)-3-(acetylamino)azepan-2-one
Vinyl acetate
Toluene
2-Methyltetrahydrofuran (2-MeTHF)
Heptane
Tetrahydrofuran (THF)

Chemical Reactivity and Transformation Pathways of 3 Dimethylsulfamoyl Amino Azepan 2 One

Reactivity of the Azepan-2-one (B1668282) (Lactam) Ring System

The azepan-2-one ring, a derivative of caprolactam, possesses a cyclic amide structure. Its reactivity is centered on the amide bond, the adjacent nitrogen atom, and the carbon atoms of the ring.

Hydrolytic Stability and Ring-Opening Reactions

The cyclic amide bond in the azepan-2-one ring is susceptible to hydrolysis, which results in the opening of the seven-membered ring. This reaction typically occurs under acidic or basic conditions, yielding the corresponding linear amino acid. For 3-[(Dimethylsulfamoyl)amino]azepan-2-one, hydrolysis would lead to the formation of 6-amino-3-[(dimethylsulfamoyl)amino]hexanoic acid.

The stability of the lactam ring is pH-dependent. In aqueous environments, caprolactam, the parent structure, can hydrolyze to aminocaproic acid. wikipedia.org This transformation is a key consideration in the environmental fate and metabolic pathways of related compounds. The rate of hydrolysis is influenced by temperature and the presence of catalysts. For instance, the hydrolytic cleavage of various bonds in related sulfonamide structures has been shown to be catalyzed by substances like ceria and can be promoted in acidic environments. nih.gov

N-Alkylation and Acylation of the Lactam Nitrogen

The nitrogen atom within the lactam ring can act as a nucleophile, allowing for N-alkylation and N-acylation reactions. Although the lone pair of electrons on the nitrogen is delocalized by the adjacent carbonyl group, making it less reactive than an amine, these reactions can be achieved under appropriate conditions. Typically, a strong base is required to deprotonate the nitrogen, forming a more potent nucleophile (a lactamate anion), which can then react with an alkyl halide or an acyl chloride.

The N-alkylation of similar amine structures, such as 2-aminothiophenes, has been shown to be challenging under mild conditions, often requiring forcing conditions. nih.gov However, methodologies utilizing reagents like caesium carbonate and tetrabutylammonium (B224687) iodide in DMF have been developed to facilitate such reactions under milder circumstances. nih.gov These principles can be extrapolated to the N-alkylation of the lactam nitrogen in this compound.

C-Functionalization of the Azepane Ring (e.g., at C-3, C-4, C-7)

Functionalization of the carbon backbone of the azepane ring presents a more complex synthetic challenge. The C-3 position is already substituted with the (dimethylsulfamoyl)amino group. Further functionalization at other positions, such as C-4 or C-7, typically requires advanced synthetic strategies.

Modern organic chemistry offers several approaches for C-H functionalization. For related cyclic structures, methods like enantioselective lithiation followed by cross-coupling reactions have been used to introduce substituents at specific carbon atoms. For example, Boc-1,3-oxazinanes have been successfully functionalized at the C-4 or C-5 position through a sequence involving lithiation, transmetallation to zinc, and a ligand-controlled Negishi coupling. nih.gov Similar strategies could potentially be adapted for the selective C-functionalization of the azepane ring in this compound, providing access to a wide range of structurally diverse analogs.

Chemical Transformations Involving the Sulfamoyl Group

The dimethylsulfamoyl group, an N,N-disubstituted sulfonamide, has its own distinct reactivity profile, primarily involving the sulfonamide nitrogen and the sulfur-nitrogen (S-N) bond.

N-Alkylation and N-Acylation of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide linkage (-NH-SO₂) in the parent structure (before dimethylation of the sulfamoyl nitrogen) is acidic and can be deprotonated to form an anion. This anion is a potent nucleophile that can readily participate in alkylation and acylation reactions. While the target molecule is already N,N-dimethylated on the sulfamoyl group, understanding the reactivity of the parent sulfonamide nitrogen is crucial.

The N-alkylation of sulfonamides is a well-established transformation, with numerous methods available. These often involve the reaction of the sulfonamide with an alkylating agent, such as an alcohol or alkyl halide, often in the presence of a catalyst. The "borrowing hydrogen" method, which uses alcohols as alkylating agents and produces water as the only byproduct, is an environmentally benign approach. organic-chemistry.org Various transition metal catalysts, including those based on manganese, iron, and iridium, have been successfully employed for this purpose. organic-chemistry.orgionike.comrsc.org

Below is a table summarizing various catalytic systems used for the N-alkylation of sulfonamides with alcohols.

Catalyst SystemAlkylating AgentConditionsYieldReference
Mn(I) PNP pincer precatalyst / K₂CO₃Benzylic & primary aliphatic alcoholsXylenes, 150°C, 24hExcellent (avg. 85%) organic-chemistry.org
FeCl₂ / K₂CO₃Benzylic alcohols-High (gen. >90%) ionike.com
[Cp*Ir(biimH₂)(H₂O)][OTf]₂ / Cs₂CO₃Various alcoholsMicrowave irradiationGood (74-91%) rsc.org
Tf₂OAlcohols and DiolsMild conditionsModerate to high oup.com

Cleavage or Modification of the S-N Bond

The sulfur-nitrogen bond in the sulfamoyl group is robust but can be cleaved under specific chemical conditions. This cleavage is a key transformation, as sulfonamides are often used as protecting groups for amines in organic synthesis.

Common methods for S-N bond cleavage include:

Hydrolytic Cleavage : Under certain conditions, particularly acidic ones, the S-N bond can undergo hydrolysis. nih.gov This pathway can be a significant degradation route for sulfonamide-containing compounds in the environment. nih.gov

Reductive Cleavage : A variety of reducing agents can effect the cleavage of the S-N bond to yield the corresponding amine and a sulfinic acid. chemrxiv.org This method is valued for its mildness and is used in late-stage functionalization of complex molecules. chemrxiv.org

Electrochemical Cleavage : Electrochemical methods offer a green and controllable alternative for bond cleavage. Under reductive electrochemical conditions, the selective cleavage of the N-S bond is a well-documented strategy for deprotection. nih.govacs.org Conversely, oxidizing conditions can lead to cleavage of the adjacent N-C bonds. acs.org

Theoretical studies, such as those using density functional theory, have investigated the energetics of S-N bond cleavage, confirming it as a key fragmentation pathway for sulfonamides. rsc.org The cleavage of the S-N bond in this compound would result in the formation of 3-aminoazepan-2-one (B99726).

Participation in Cycloaddition Reactions (e.g., [2+2] cycloaddition)

Cycloaddition reactions involving the lactam ring of ε-caprolactam derivatives are not common due to the inherent stability of the amide bond. However, the presence of the endocyclic double bond in a related unsaturated caprolactam could potentially participate in cycloaddition reactions. For the saturated azepan-2-one ring in this compound, participation in cycloaddition reactions directly involving the ring itself is unlikely under standard conditions.

More plausible are cycloaddition reactions involving derivatives of the secondary amino group. For instance, if the amino group were to be transformed into a different functional group, such as an enamine, it could then participate in cycloaddition reactions. Enamines are known to undergo various cycloadditions, including [2+2], [3+2], and [4+2] cycloadditions. The formation of an enamine from this compound would likely require specific reaction conditions to overcome the electron-withdrawing effect of the sulfamoyl group.

Cycloaddition Type Potential Reactant Plausibility for this compound Notes
[2+2] CycloadditionDerivative with an exocyclic double bondLowRequires significant modification of the parent compound.
[3+2] CycloadditionAzomethine ylide derivativeModerateCould be generated from the secondary amine under specific conditions.
[4+2] Diels-AlderDiene-substituted derivativeLowWould necessitate the introduction of a diene moiety.

Reactivity of the Secondary Amino Group at C-3

The secondary amino group at the C-3 position is a key site of reactivity in this compound. Its nucleophilicity is expected to be attenuated by the strongly electron-withdrawing dimethylsulfamoyl group. Nevertheless, it should still be capable of participating in a range of reactions typical for secondary amines.

The secondary amine can act as a nucleophile, attacking acylating agents in nucleophilic acyl substitution reactions. byjus.commasterorganicchemistry.comkhanacademy.orglibretexts.org This would lead to the formation of N-acylated derivatives. The reaction proceeds via a tetrahedral intermediate, and the rate would be influenced by the steric hindrance around the nitrogen atom and the electrophilicity of the acylating agent. byjus.commasterorganicchemistry.com

General Reaction Scheme:

Reactants: this compound, Acylating Agent (e.g., Acyl chloride, Anhydride)

Product: N-Acyl-3-[(dimethylsulfamoyl)amino]azepan-2-one

Conditions: Typically in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Alkylation and arylation of the secondary amino group are also anticipated. These reactions would involve the nucleophilic attack of the amine on an alkyl or aryl halide, or other electrophilic species. The reactivity would again be moderated by the electronic and steric effects of the dimethylsulfamoyl and azepan-2-one moieties. Hydrogen-borrowing catalysis is an attractive modern alternative for C-N bond formation that can be applied to amino alcohols. nih.gov

Reaction Type Electrophile Example Expected Product
AlkylationMethyl iodide3-[(Methyl(dimethylsulfamoyl)amino)]azepan-2-one
ArylationFluorobenzene3-[(Phenyl(dimethylsulfamoyl)amino)]azepan-2-one

The secondary amine in this compound can participate in Mannich-type reactions. oarjbp.comnih.govpsu.edunih.govcore.ac.uk In a classical Mannich reaction, this would involve the reaction with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen. The reaction proceeds through the formation of an iminium ion intermediate. oarjbp.comnih.gov

Illustrative Mannich Reaction:

Components: this compound, Formaldehyde, Acetophenone

Product: A β-amino ketone derivative.

The reactivity of the secondary amine provides a convenient handle for the attachment of spectroscopic probes or for its incorporation into larger molecular frameworks as a ligand. For example, reaction with a fluorescent acyl chloride or isothiocyanate would yield a fluorescently labeled derivative. nih.gov This allows for the study of the molecule's interactions and localization in various systems. Similarly, the amine can be used to chelate metal ions, and its derivatives could serve as ligands in coordination chemistry.

Inter- and Intra-Molecular Interactions Influencing Reactivity (e.g., Hydrogen Bonding)

Hydrogen bonding is expected to play a significant role in the reactivity and physical properties of this compound. The secondary amine proton (N-H) and the lactam proton (N-H) can act as hydrogen bond donors, while the oxygen atoms of the carbonyl and sulfamoyl groups, as well as the nitrogen of the secondary amine, can act as hydrogen bond acceptors. nih.govrsc.orgnih.govresearchgate.net

Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond between the N-H of the secondary amine and the carbonyl oxygen of the lactam ring is conceivable. This would depend on the conformational preferences of the molecule. Such an interaction could influence the nucleophilicity of the secondary amine and the electrophilicity of the carbonyl carbon.

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, extensive intermolecular hydrogen bonding is expected. This can lead to the formation of dimers or higher-order aggregates, which can affect the molecule's solubility and reactivity. For instance, intermolecular hydrogen bonding might shield the reactive sites, thus reducing the reaction rates.

Design and Synthesis of Analogues and Derivatives of 3 Dimethylsulfamoyl Amino Azepan 2 One

Structural Modification Strategies

Structural modification strategies aim to systematically alter the core structure of 3-[(Dimethylsulfamoyl)amino]azepan-2-one to probe structure-activity relationships (SAR). These modifications can be broadly categorized into variations of the substituents on the dimethylsulfamoyl group, functionalization of the azepan-2-one (B1668282) ring, and isosteric replacements within the core structure.

The dimethylsulfamoyl moiety offers a prime site for modification to explore the impact of steric and electronic properties on the molecule's interactions. The synthesis of N-substituted sulfonamides is a well-established process, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, this would involve the synthesis of analogues where the dimethylamino group is replaced by other alkyl, aryl, or heterocyclic amines.

A general synthetic approach would start from a protected 3-aminoazepan-2-one (B99726), which is then reacted with a desired sulfamoyl chloride. Alternatively, a library of amines can be reacted with a common sulfonyl chloride precursor. The choice of substituents can be guided by the desire to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Substituent Variation Rationale for Modification General Synthetic Approach
Alkyl Chains Modulate lipophilicity and steric bulk.Reaction of a protected 3-aminoazepan-2-one with the corresponding N-alkylsulfamoyl chloride.
Cyclic Amines (e.g., Piperidine, Morpholine) Introduce conformational rigidity and alter solubility.Coupling of 3-aminoazepan-2-one with cyclic amine-derived sulfamoyl chlorides.
Aromatic/Heteroaromatic Rings Introduce potential for π-stacking interactions and alter electronic properties.Reaction with arylsulfamoyl chlorides.
Functionalized Substituents (e.g., with hydroxyl, carboxyl groups) Enhance solubility and provide additional hydrogen bonding sites.Use of appropriately functionalized and protected amines in the sulfonamide synthesis.

N-alkylation of the lactam nitrogen is a common modification. This can be achieved by deprotonation of the N-H bond with a suitable base followed by reaction with an alkyl halide. This modification can influence the molecule's polarity and ability to act as a hydrogen bond donor.

Functionalization of the carbon backbone of the azepan-2-one ring is more challenging but offers greater scope for structural diversity. Methods such as alpha-functionalization of the carbonyl group or C-H activation can be employed. For instance, the carbon atom adjacent to the carbonyl can be halogenated and subsequently used in cross-coupling reactions to introduce a variety of substituents. Transannular C-H functionalization of cycloalkanes directed by a native functional group is an emerging strategy that could potentially be applied to the azepan-2-one ring to introduce substituents at positions remote from the existing functional groups. nih.gov

Position of Functionalization Type of Functional Group Potential Synthetic Method
N1-position Alkyl, ArylDeprotonation followed by reaction with an electrophile (e.g., alkyl halide, aryl halide).
C4, C5, C6, C7-positions Alkyl, Aryl, HalogenRing-opening polymerization of functionalized caprolactam derivatives followed by cyclization, or direct C-H functionalization. nih.govusm.edu
C3-position (in addition to the sulfamoylamino group) Small alkyl groupsSynthesis from a substituted amino acid precursor.

Isosteric replacement is a strategy used to replace a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's pharmacological profile.

For the sulfonamide group, several bioisosteres have been explored in medicinal chemistry. These include, but are not limited to, sulfoximines and sulfonimidamides. nih.govchemscene.com The synthesis of these analogues would require specialized synthetic routes. For example, a sulfoximine analogue would involve the oxidation of a corresponding sulfilimine.

Original Functional Group Isosteric Replacement Rationale
Sulfonamide SulfoximineSimilar geometry with altered electronic and hydrogen bonding properties.
Sulfonamide Reverse SulfonamideTo explore different vectoral arrangements of the functional group.
Azepan-2-one (Lactam) 1,2,4-OxadiazoleMimics amide bond geometry with improved metabolic stability. rsc.org
Azepan-2-one (Lactam) TetrazoleCan act as a metabolically stable mimic of a cis-amide conformation.

Synthesis of Conformationally Constrained Analogues

Reducing the conformational flexibility of a molecule can lead to an increase in binding affinity for its biological target by decreasing the entropic penalty of binding. For this compound, conformational constraint can be introduced into the seven-membered azepan-2-one ring.

One approach is the introduction of a double bond into the ring, which would flatten a portion of the ring and restrict the number of accessible conformations. This could be achieved through elimination reactions of a suitably functionalized azepan-2-one precursor.

Another strategy is the synthesis of bicyclic analogues. For example, fusing a second ring to the azepan-2-one core can severely restrict its conformational freedom. The synthesis of enantiopure 7-substituted azepane-2-carboxylic acids as templates for conformationally constrained peptidomimetics has been reported, and similar strategies could be adapted. ucm.es

Synthesis of Bridged and Spiro-cyclic Derivatives

The synthesis of bridged and spiro-cyclic derivatives represents a more complex approach to creating conformationally restricted analogues with novel three-dimensional shapes.

Bridged lactams have been synthesized through various methods, including intramolecular condensation reactions and Diels-Alder reactions. nih.gov The synthesis of a bridged derivative of this compound would likely involve a multi-step sequence to construct the bridged bicyclic core.

Spiro-cyclic compounds, where two rings share a single atom, are of significant interest in medicinal chemistry due to their rigid and three-dimensionally complex structures. The synthesis of spiro-heterocycles often involves cycloaddition reactions or intramolecular cyclizations. wikipedia.org For example, a spiro-cyclic derivative could be synthesized by constructing a new ring at the C3 position of the azepan-2-one, replacing the two hydrogens of the CH2 group at that position. The synthesis of spiro[azepane-3,x]-heterocycles would require a suitably functionalized azepan-2-one precursor.

Derivative Type General Synthetic Strategy Expected Structural Feature
Bridged Analogue Intramolecular cyclization of a suitably functionalized linear precursor.Aza-bicyclic core with restricted conformational flexibility.
Spiro-cyclic Derivative Cycloaddition reaction with a 3-methylene-azepan-2-one derivative.Two rings joined at a single carbon atom, leading to a rigid 3D structure.

Development of Libraries for Chemical Diversification

To efficiently explore the structure-activity relationships of this compound, the development of chemical libraries using combinatorial or parallel synthesis techniques is a powerful approach. rwth-aachen.de

A library focused on the variation of the sulfamoyl group could be generated by parallel synthesis, where a common 3-aminoazepan-2-one precursor is reacted with a diverse set of sulfonyl chlorides in a multi-well plate format. This would allow for the rapid generation of a large number of analogues with different N-substituents on the sulfonamide.

Similarly, a library focused on the functionalization of the azepan-2-one ring could be synthesized. For example, a set of diverse building blocks could be introduced at a specific position on the ring using a common reaction, such as a cross-coupling reaction. The use of solid-phase synthesis can facilitate the purification of the library members.

The "libraries from libraries" approach could also be employed, where an initial library is further modified to create a new, more diverse library. rwth-aachen.de This strategy allows for the efficient exploration of chemical space around the this compound scaffold.

Advanced Computational and Theoretical Investigations of 3 Dimethylsulfamoyl Amino Azepan 2 One

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical aspect of understanding a molecule's behavior, as its three-dimensional shape dictates its physical, chemical, and biological properties. For a flexible molecule like 3-[(Dimethylsulfamoyl)amino]azepan-2-one, which contains a seven-membered azepane ring and a rotatable dimethylsulfamoyl group, a variety of low-energy conformations are expected to exist.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the ground state geometry.

This process involves optimizing the molecular geometry to find the arrangement of atoms that corresponds to the lowest total electronic energy. Different combinations of exchange-correlation functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) would be systematically tested to ensure the accuracy and reliability of the results. The calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer. Furthermore, by calculating the vibrational frequencies, one could confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

Molecular Dynamics Simulations for Dynamic Behavior

While DFT can identify stable, static structures, Molecular Dynamics (MD) simulations are necessary to explore the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically be run in a simulated solvent environment (e.g., water) to mimic physiological or experimental conditions. The simulation would reveal how the azepane ring flexes and puckers, and how the dimethylsulfamoyl group rotates and interacts with the rest of the molecule. This analysis provides access to the conformational ensemble, showing the relative populations of different conformers and the energy barriers for interconversion between them. Such simulations are invaluable for understanding the molecule's flexibility and how it might adapt its shape to interact with other molecules.

Assessment of Preferred Tautomeric Forms

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. In the case of this compound, the lactam (cyclic amide) functional group presents the possibility of keto-enol tautomerism. The primary form is the keto (amide) form, but an enol (or more accurately, an enol-like) tautomer could exist where the proton from the amide nitrogen migrates to the carbonyl oxygen.

Computational methods, particularly DFT, would be used to assess the relative stability of these potential tautomers. By calculating the Gibbs free energy of each tautomeric form, researchers could predict their equilibrium populations. In most lactam systems, the keto form is overwhelmingly more stable than the enol form, but computational analysis would provide a quantitative measure of this preference for this compound.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and other properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilic character).

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO on the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO might be localized on the amino group, while the LUMO might be centered on the carbonyl carbon of the lactam ring.

Hypothetical Frontier Molecular Orbital Data

The following table is a hypothetical representation of data that would be generated from an FMO analysis and is for illustrative purposes only, as no published data exists for this specific compound.

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the Highest Occupied Molecular Orbital
LUMO Energy-0.8Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.7Indicator of chemical stability and reactivity

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, is a visualization that shows the charge distribution within a molecule. It is calculated by placing a "probe" positive charge at various points on the electron density surface of the molecule and calculating the electrostatic potential.

The resulting map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). For this compound, an EPS map would likely show a negative potential (red) around the carbonyl oxygen and the sulfamoyl oxygens, highlighting these as sites for electrophilic attack or hydrogen bond acceptance. Conversely, a positive potential (blue) would be expected around the amide and amino protons, indicating them as sites for nucleophilic attack or hydrogen bond donation. This provides a powerful visual tool for predicting intermolecular interactions and sites of chemical reactivity.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the advanced computational and theoretical investigations of this compound. As a result, detailed data regarding the prediction of its reaction sites, regioselectivity, transition state characterization, or reaction energy profiles are not available.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for this particular compound. Further experimental and computational studies would be required to elucidate the properties and reactivity of this compound.

Prospective Non Biological Applications of 3 Dimethylsulfamoyl Amino Azepan 2 One in Chemical Sciences

Role as a Ligand or Component in Catalytic Systems

It is important to note that the absence of published data does not definitively preclude the potential of 3-[(Dimethylsulfamoyl)amino]azepan-2-one in these applications, but rather reflects the current state of documented scientific inquiry. Future research may yet uncover valuable properties and uses for this compound within the chemical sciences.

Organocatalytic Applications

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions, often with high stereoselectivity. The structure of this compound is well-suited for such applications, potentially acting as a bifunctional catalyst.

The lactam ring, with its amide proton and carbonyl oxygen, can participate in hydrogen bonding interactions to activate substrates. Simultaneously, the sulfamoyl group, with its nitrogen and oxygen atoms, can also engage in hydrogen bonding, creating a well-organized chiral environment around the reacting molecules. The chirality at the 3-position of the azepan-2-one (B1668282) ring is crucial for inducing enantioselectivity in the products.

Hypothetical Asymmetric Aldol (B89426) Reaction:

One of the most fundamental carbon-carbon bond-forming reactions, the aldol reaction, could potentially be catalyzed by this compound. In a hypothetical scenario, the lactam proton could activate an aldehyde electrophile, while the sulfamoyl or lactam carbonyl oxygen could orient a ketone nucleophile, leading to a stereoselective reaction.

Table 1: Prospective Performance of this compound as an Organocatalyst in a Model Aldol Reaction

EntryElectrophileNucleophileCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
14-NitrobenzaldehydeAcetone10Toluene8592
2BenzaldehydeCyclohexanone (B45756)10Chloroform7888
32-ChlorobenzaldehydeAcetone15Dichloromethane8190

Note: The data in this table is hypothetical and based on the performance of analogous chiral bifunctional organocatalysts.

Potential in Michael Additions and Diels-Alder Reactions:

Similarly, in Michael additions, the catalyst could activate the α,β-unsaturated acceptor through hydrogen bonding, facilitating the nucleophilic attack in a stereocontrolled manner. For Diels-Alder reactions, the Lewis basic sites on the catalyst could coordinate to a dienophile, lowering its LUMO energy and promoting a cycloaddition with a diene, with the chiral scaffold directing the facial selectivity. The bifunctional nature of the molecule is key to creating a rigid and predictable transition state, which is essential for high enantioselectivity. nih.gov

Ligand Design for Transition Metal Catalysis

The sulfamoyl and lactam moieties of this compound possess donor atoms (N and O) that can coordinate to transition metals, making it a promising candidate for a chiral ligand. The formation of stable chelate rings with a metal center can create a well-defined and asymmetric coordination sphere, which is critical for enantioselective catalysis.

The bidentate or even tridentate coordination of the ligand can influence the electronic and steric properties of the metal center, thereby tuning its catalytic activity and selectivity. rsc.org The rigidity of the seven-membered azepane ring, combined with the stereogenic center, can effectively translate chiral information to the catalytic site.

Prospective Application in Asymmetric Transfer Hydrogenation:

Asymmetric transfer hydrogenation (ATH) of ketones and imines is a powerful method for the synthesis of chiral alcohols and amines. Ruthenium, rhodium, and iridium complexes with chiral ligands are often employed for this purpose. A complex of this compound with one of these metals could potentially catalyze such reactions with high efficiency and enantioselectivity. The sulfamoyl nitrogen and a lactam oxygen could coordinate to the metal, forming a stable chiral environment.

Table 2: Prospective Performance of a Ru-3-[(Dimethylsulfamoyl)amino]azepan-2-one Complex in Asymmetric Transfer Hydrogenation of Acetophenone

EntryMetal PrecursorLigand Loading (mol%)BaseSolventConversion (%)Enantiomeric Excess (ee, %)
1[Ru(p-cymene)Cl2]22.2KOtBuIsopropanol>9995 (R)
2[Ru(benzene)Cl2]22.2NaOCHOWater9893 (R)
3[Ir(Cp*)Cl2]22.5KOHIsopropanol>9997 (S)

Note: The data in this table is hypothetical and based on the performance of analogous chiral sulfonamide-based ligands in ATH.

Potential in Other Transition Metal-Catalyzed Reactions:

Beyond ATH, ligands based on this scaffold could find applications in a variety of other transition metal-catalyzed processes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could benefit from a chiral ligand that can control the stereochemistry of the product. Similarly, copper- or rhodium-catalyzed asymmetric conjugate additions and cyclopropanations are other areas where such a ligand could prove valuable. The specific coordination mode and the electronic properties imparted by the sulfamoyl group would be key determinants of the catalyst's performance in these transformations. The functionalization of transition metal complexes with sulfonate groups has been shown to be a versatile tool, and the related sulfamoyl group in this compound could offer similar advantages in catalyst design and recovery. uu.nl

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-[(Dimethylsulfamoyl)amino]azepan-2-one, and what key intermediates should be monitored?

  • Methodological Answer : A plausible route involves functionalizing azepan-2-one with dimethylsulfamoyl chloride (CAS 13360-57-1, ). Key intermediates include the parent azepan-2-one ring and the sulfamoylated product. Reaction progress can be tracked using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation. For example, 1H^1H NMR can verify the introduction of the dimethylsulfamoyl group by observing shifts in amine protons (δ 2.8–3.2 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify sulfonamide N–H stretches (~3300 cm1^{-1}) and carbonyl (C=O) vibrations (~1680 cm1^{-1}) .
  • NMR : 13C^{13}C NMR can resolve the azepan-2-one carbonyl carbon (~175 ppm) and sulfamoyl group carbons (~40 ppm for dimethyl groups) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., calculated for C8_8H_{15N3_3O3_3S: 233.09 g/mol) and fragmentation patterns .

Q. How can researchers assess the purity of this compound, particularly for residual solvents or unreacted starting materials?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended. Use a C18 column and a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Compare retention times against standards (e.g., dimethylsulfamoyl chloride). For residual solvents like triethylamine, gas chromatography (GC) with flame ionization detection (FID) is suitable, with a detection limit of 3.2 µg/mL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Temperature : Conduct kinetic studies at 25–80°C to identify optimal exothermic/endothermic phases.
  • Solvent : Test polar aprotic solvents (e.g., DMF, DMSO) for sulfamoylation efficiency. DMSO may enhance solubility but risks side reactions .
  • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) to accelerate amine activation. Monitor by 1H^1H NMR for byproduct formation .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Determine the crystal structure using SHELX software to validate bond lengths and angles. SHELXL refinement can resolve discrepancies in NMR/IR assignments .
  • DFT Calculations : Compare experimental 13C^{13}C NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16). Deviations >2 ppm may indicate conformational flexibility .

Q. What strategies are recommended for studying the hydrolytic stability of the dimethylsulfamoyl group under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC and quantify hydrolyzed products (e.g., free amine) .
  • Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) for hydrolysis .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Molecular Orbital Analysis : Perform HOMO-LUMO gap calculations (e.g., via Gaussian) to identify reactive sites. The sulfamoyl group’s LUMO may guide nucleophilic attack predictions .
  • MD Simulations : Use GROMACS to model solvation effects and transition states in DMSO/water mixtures .

Data Analysis and Contradiction Management

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using SciPy’s curve_fit function. Report IC50_{50} values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points. Triplicate measurements are critical for reproducibility .

Q. How can researchers address discrepancies between in vitro and in silico ADMET predictions for this compound?

  • Methodological Answer :

  • Meta-Analysis : Cross-validate results with public databases (e.g., ChEMBL). For example, if in vitro hepatic clearance contradicts simulated data, re-examine cytochrome P450 binding affinities using AutoDock Vina .
  • Experimental Triangulation : Combine HPLC-MS metabolite profiling with molecular docking to identify unmodeled metabolic pathways .

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